molecular formula C8H18N2O6S2 B1429338 Piperazine-N,N'-bis(2-ethanesulfonic acid)-D18 CAS No. 352534-95-3

Piperazine-N,N'-bis(2-ethanesulfonic acid)-D18

Cat. No. B1429338
CAS RN: 352534-95-3
M. Wt: 320.5 g/mol
InChI Key: IHPYMWDTONKSCO-SVSBSETCSA-N
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Description

Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18, also known as PIPES, is frequently used as a buffering agent in biochemistry . It has a pKa near the physiological pH, making it useful in cell culture work . PIPES has been documented to minimize lipid loss when buffering glutaraldehyde histology in plant and animal tissues . It is also used as an enzyme inhibitor in the food industry .


Synthesis Analysis

PIPES is an ethanesulfonic acid buffer developed by Good et al. in the 1960s . It is synthesized from 1,4-Piperazinediethanesulfonic acid sesquisodium salt .


Molecular Structure Analysis

The empirical formula of PIPES is C8H18N2O6S2 . The molecular weight of PIPES is 302.37 g/mol . For the deuterated form, Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18, the molecular weight is 320.48 g/mol .


Physical And Chemical Properties Analysis

PIPES appears as a white powder . It has a melting point greater than 300 °C . It is soluble in 1M NaOH (0.5 M at 20°C), water (∼1 g/L at 100°C), and 0.5 N NaOH (0.1 M) .

Scientific Research Applications

Biochemistry Buffering Agent

PIPES is frequently utilized as a buffering agent in biochemistry due to its pKa being near physiological pH, which is beneficial for cell culture work. It helps maintain a stable pH environment, which is crucial for various biochemical reactions .

Cell Culture Media

In cell culture, PIPES is used to maintain the desired pH range, which is essential for optimal cell growth and metabolism. Its minimal lipid loss property when buffering glutaraldehyde histology in plant and animal tissues makes it a preferred choice .

Histology and Microscopy

PIPES has been documented to minimize lipid loss during the fixation process in histology. It is also used in the fixation of fungal zoospores for fluorescence microscopy and electron microscopy, providing optimal conditions for these techniques .

Molecular Biology

In molecular biology, PIPES serves as a buffer that does not interfere with biological processes. It is particularly useful in nucleic acid extractions and protein purification processes due to its low affinity for binding metal ions .

Protein Crystallization

PIPES is used in protein crystallization to maintain a stable pH, which is critical for the formation of high-quality protein crystals. This application is vital for determining the three-dimensional structures of proteins .

Electrophoresis and Chromatography

PIPES is employed as a running buffer in gel electrophoresis and as an eluent in isoelectric focusing and chromatography. It ensures the integrity of the samples and the accuracy of the separation process .

Safety And Hazards

PIPES may cause respiratory irritation . In case of skin contact, it is recommended to wash off immediately with plenty of water . If swallowed, it is advised to make the victim drink water and consult a doctor .

properties

IUPAC Name

deuterio 1,1,2,2-tetradeuterio-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1,1,2,2-tetradeuterio-2-deuteriooxysulfonylethyl)piperazin-1-yl]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O6S2/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16/h1-8H2,(H,11,12,13)(H,14,15,16)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPYMWDTONKSCO-SVSBSETCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C([2H])([2H])C([2H])([2H])S(=O)(=O)O[2H])([2H])[2H])([2H])[2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)O[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine-N,N'-bis(2-ethanesulfonic acid)-D18

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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